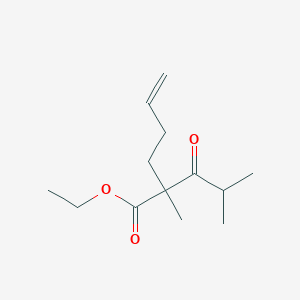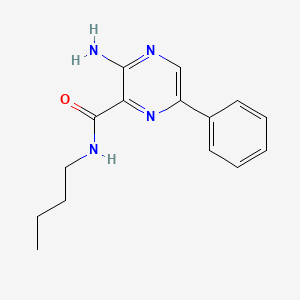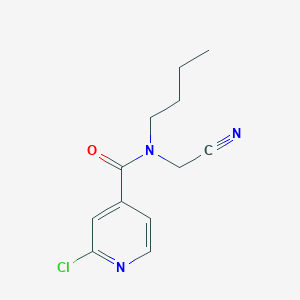
Phenyl (benzenesulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (benzenesulfonyl)acetate is an organic compound that belongs to the class of esters. It is derived from benzenesulfonic acid and phenylacetic acid. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl (benzenesulfonyl)acetate can be synthesized through the esterification of benzenesulfonic acid with phenylacetic acid. The reaction typically involves the use of a dehydrating agent such as phosphorus pentoxide or sulfuric acid to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (benzenesulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated this compound derivatives.
Applications De Recherche Scientifique
Phenyl (benzenesulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenyl (benzenesulfonyl)acetate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Shares the phenylacetate moiety but lacks the sulfonyl group.
Benzenesulfonic acid: Contains the sulfonyl group but lacks the ester linkage.
Phenyl sulfonylacetophenone: Contains both the sulfonyl and phenyl groups but differs in the ketone functionality.
Uniqueness
Phenyl (benzenesulfonyl)acetate is unique due to its combination of the ester, sulfonyl, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Propriétés
| 118621-31-1 | |
Formule moléculaire |
C14H12O4S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
phenyl 2-(benzenesulfonyl)acetate |
InChI |
InChI=1S/C14H12O4S/c15-14(18-12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
XMYYFLQTJJESCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)




